N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(12-5-6-14-15(9-12)22-11-21-14)20-10-13-3-1-7-19-17(13)16-4-2-8-24-16/h1-9,11H,10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQHZQZMSVJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine and thiophene groups through various coupling reactions. Key steps may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Coupling Reactions: The pyridine and thiophene groups can be introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids or stannanes with halogenated precursors.
Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is noted for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Antitumor Activity
Research has shown that N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide exhibits antitumor properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating a dose-dependent response. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. In vitro assays have shown that it can significantly reduce COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.
Protein Kinase Inhibition
The structure of the compound suggests it may inhibit specific protein kinases involved in cancer progression. Similar compounds have demonstrated selectivity towards kinases like c-KIT, which is implicated in various malignancies.
Interaction with Biological Targets
The compound's ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways, further supports its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentration levels. |
| Study 2 | Showed promising anti-inflammatory effects through COX inhibition assays, suggesting potential use in treating inflammatory diseases. |
| Study 3 | Investigated the compound's selectivity towards specific protein kinases, providing insights into its mechanism of action in cancer therapy. |
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d]imidazole-5-carboxamide scaffold is a versatile pharmacophore. Below is a detailed comparison with key analogs:
Antiviral Activity: DGAT Inhibitors
- Compound 10j (2-{[4-(adamant-1yl)phenoxy]methyl}-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide): Key Features: Adamantyl and furan substituents. Activity: Potent dual suppression of HCV genome replication and particle production (EC₅₀ = 1.2 μM for replication; 78% inhibition of particle production at 10 μM). Notably, its antiviral effect is independent of triglyceride biosynthesis modulation . However, adamantyl groups are known to enhance lipophilicity and membrane permeability, which 10j leverages .
Kinase Inhibitors
- Compound 14d (N-(2-(dimethylamino)ethyl)-2-(4-hydroxybenzoyl)-1H-benzo[d]imidazole-5-carboxamide): Key Features: 4-Hydroxybenzoyl and dimethylaminoethyl substituents. Structural analysis utilized 2D NMR and Haddock modeling . Comparison: The target compound lacks the hydroxybenzoyl group but incorporates a thiophene-pyridine system, which could alter selectivity toward non-kinase targets. The dimethylaminoethyl group in 14d enhances solubility, whereas the thiophene-pyridine may increase hydrophobicity .
Antimicrobial and Antifungal Agents
- Patent Compound (N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide):
- Key Features : Coumarin and benzothiazole moieties.
- Activity : Broad-spectrum antifungal and antibacterial activity (MIC = 0.5–4 μg/mL against Candida spp. and Mycobacterium tuberculosis) .
- Comparison : The target compound’s thiophene-pyridine unit may reduce coumarin-associated photosensitivity risks but could limit π-stacking interactions critical for antimicrobial activity .
Structural and Functional Data Table
Key Research Findings and Implications
Substituent-Driven Activity :
- Thiophene and pyridine groups (target compound) may enhance aromatic interactions with viral or cellular targets compared to adamantyl (10j) or hydroxybenzoyl (14d) systems .
- Hydrophobic substituents (e.g., adamantyl in 10j) improve membrane permeability but may reduce solubility .
Synthetic Flexibility :
- The target compound’s synthesis could leverage HATU/DIPEA-mediated coupling (as in 14d) or click chemistry (as in triazole-thiazole derivatives from ) .
Unresolved Questions :
- The antiviral mechanism of DGAT inhibitors like 10j remains unclear, suggesting the target compound’s activity might also involve indirect host-factor modulation .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity, synthesis, and mechanisms of action of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole core, a pyridine ring, and a thiophene moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene-Pyridine Linkage : This can be achieved through palladium-catalyzed coupling reactions.
- Benzimidazole Construction : The benzimidazole ring is formed via cyclization reactions involving appropriate precursors.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through:
- Hydrogen Bonding : Facilitates binding to enzymes or receptors.
- π-π Stacking : Enhances interaction with nucleic acids or proteins.
- Metal Coordination : May influence catalytic activities in metalloenzymes.
These interactions can modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, the IC50 value for tumor cell lines was reported at approximately 25.72 μM, indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications:
- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, with IC50 values around 0.04 μM, suggesting potential for developing anti-inflammatory drugs .
Antimicrobial Properties
Preliminary research indicates that derivatives of this compound may possess antimicrobial activity, which warrants further exploration in the context of infectious diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, including cyclization of benzimidazole, coupling of thiophene-pyridine hybrids, and carboxamide formation. Critical challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Optimization requires adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions). Reaction progress should be monitored via TLC and intermediate purity confirmed via NMR and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- 1H/13C NMR resolves aromatic proton environments and confirms substituent positions (e.g., thiophene vs. pyridine protons). FT-IR identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography may resolve 3D conformation if suitable crystals are obtained .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC against Gram+/Gram- bacteria). Use enzyme inhibition assays (e.g., kinase or protease targets) to explore mechanistic pathways. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating activity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental SAR (structure-activity relationship) data for analogs?
- Molecular docking (AutoDock Vina, PDB targets) and MD simulations (GROMACS) can model binding modes and predict affinity discrepancies. For example, if a methyl substituent enhances activity in one assay but reduces it in another, electrostatic potential maps and binding pocket analysis may reveal steric clashes or solvation effects. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyridine or benzimidazole moieties. Prodrug approaches (e.g., esterification of the carboxamide) or nanoparticle encapsulation (PLGA polymers) enhance aqueous solubility. LogP calculations (ChemAxon) and permeability assays (Caco-2 cell model) guide structural modifications .
Q. How do reaction conditions influence byproduct formation during the final carboxamide coupling step?
- Using HATU/DIPEA in DCM minimizes racemization compared to EDCI/HOBt. Byproducts like unreacted amines or hydrolyzed intermediates can be suppressed by maintaining anhydrous conditions and low temperatures (0–4°C). LC-MS tracking identifies byproducts early, enabling column chromatography or recrystallization for purification .
Q. What mechanistic insights can be gained from studying metabolic stability in hepatic microsomes?
- Phase I metabolism (CYP450 enzymes) may oxidize thiophene or pyridine rings, detected via LC-MS/MS. Co-incubation with inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways. Data informs structural hardening (e.g., fluorination to block oxidation sites) and guides in vivo pharmacokinetic studies .
Methodological Tables
Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Key Reaction Step | Characterization (NMR, HRMS) | Ref. |
|---|---|---|---|
| Thiophene-pyridine hybrid | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) | 1H NMR (DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H) | |
| Benzimidazole precursor | Cyclization (NaN₃, HCl) | HRMS: m/z 289.1084 [M+H]⁺ (calc. 289.1089) |
Table 2. Biological Activity of Structural Analogs
| Analog Structure | Assay Model | IC₅₀/MIC | Key Finding | Ref. |
|---|---|---|---|---|
| Chlorothiophene variant | MCF-7 cells | 2.1 µM | Enhanced cytotoxicity via ROS induction | |
| Methylpyrazole derivative | E. coli ATCC 25922 | 8 µg/mL | Disrupts membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
